molecular formula C18H25N3O3 B11803874 tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11803874
M. Wt: 331.4 g/mol
InChI Key: GEPDXKFDFJFLQZ-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves multiple steps, typically starting with the preparation of the pyridinyl carbamate core. The synthetic route often includes:

    Formation of the pyridinyl carbamate: This step involves the reaction of a pyridine derivative with tert-butyl chloroformate under basic conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds or other cyclopropylating agents.

    Attachment of the formylpyrrolidinyl group: This step involves the formylation of a pyrrolidine derivative, followed by its coupling with the pyridinyl carbamate core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

Similar compounds to tert-Butyl cyclopropyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[3-(1-formylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C18H25N3O3/c1-18(2,3)24-17(23)21(13-8-9-13)16-14(6-4-10-19-16)15-7-5-11-20(15)12-22/h4,6,10,12-13,15H,5,7-9,11H2,1-3H3

InChI Key

GEPDXKFDFJFLQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=C(C=CC=N2)C3CCCN3C=O

Origin of Product

United States

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